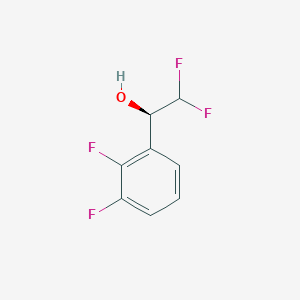

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol

Description

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is a chiral fluorinated ethanol derivative characterized by a 2,3-difluorophenyl group attached to the chiral carbon and two fluorine atoms on the adjacent carbon. Its molecular formula is C₈H₆F₄O, with a molar mass of 206.13 g/mol (exact mass: 206.0364) . This compound belongs to the class of difluoroethanol derivatives, which are notable for their applications in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electron-withdrawing effects and metabolic stability .

The (1R)-enantiomer is of particular interest in asymmetric synthesis, as stereochemistry often dictates biological activity.

Properties

IUPAC Name |

(1R)-1-(2,3-difluorophenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBMGZYNMOVSG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)F)[C@H](C(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol typically involves the reaction of a difluorophenyl compound with a difluoroethanol derivative. One common method involves the use of a Grignard reagent, where the difluorophenyl compound is reacted with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with a difluoroethanol derivative under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of difluoroketones or difluoroaldehydes.

Reduction: Formation of difluoroalkanes.

Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and functional group variants of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol, emphasizing differences in properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Difluoroethanol Derivatives

Key Comparisons:

Substituent Position on the Aromatic Ring

- The 2,3-difluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl group in the antifungal intermediate . The position of fluorine atoms influences electronic effects (e.g., dipole moments) and steric interactions, impacting binding affinity in drug targets.

- The 4-chloro-3-methylphenyl analog () introduces chlorine and methyl groups, enhancing lipophilicity for agrochemical applications .

The triazole-containing derivative () exhibits enhanced hydrogen-bonding capacity and aromatic stacking, critical for antifungal activity .

Stereochemical Considerations

- The (R)-configuration in the target compound and (R)-2,2-Difluoro-1-phenylethan-1-ol () highlights enantioselectivity in synthesis. For example, (R)-enantiomers may exhibit superior efficacy in chiral drug intermediates compared to (S)-forms .

Synthetic Routes

- The target compound’s synthesis likely involves asymmetric reduction of ketones or enzymatic resolution, akin to methods described for related fluorinated alcohols . In contrast, the triazole-containing analog () is synthesized via sodium borohydride reduction of a ketone intermediate .

Applications While the target compound is a versatile intermediate, analogs like the triazole derivative are directly linked to antifungal drug development , and amino-substituted variants may serve as precursors for neurotransmitter analogs .

Research Findings and Implications

Biological Activity

(1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is a fluorinated compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol can be represented as follows:

This structure includes a difluorophenyl group and a difluoroethanol moiety, which may contribute to its biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that fluorinated compounds can inhibit certain protein kinases, which are crucial in tumor growth regulation .

Table 1: Summary of Antitumor Effects

| Compound | Mechanism of Action | Reference |

|---|---|---|

| (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol | Inhibition of protein kinases | |

| Other fluorinated analogs | Induction of apoptosis in cancer cells | Various studies |

Neuroprotective Effects

In addition to its antitumor potential, (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol has been investigated for neuroprotective effects. These effects may be attributed to its ability to modulate neurotransmitter levels or protect against oxidative stress. For example, similar compounds have shown promise in protecting neuronal cells from damage induced by oxidative stress .

Case Study: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol led to a significant reduction in neuronal cell death following induced ischemic conditions. The results suggested that the compound could potentially serve as a therapeutic agent for neurodegenerative diseases.

The biological activity of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol may involve multiple mechanisms:

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit serine/threonine protein kinases involved in cell cycle regulation and apoptosis .

- Oxidative Stress Reduction : The compound may act as an antioxidant, reducing the levels of reactive oxygen species (ROS) in cells .

- Neurotransmitter Modulation : It may influence the release or reuptake of neurotransmitters such as dopamine and serotonin.

Research Findings

Recent studies have explored the pharmacokinetics and toxicity profiles of (1R)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol. Preliminary findings suggest that the compound exhibits favorable absorption characteristics and a moderate half-life in biological systems. However, further investigation is needed to fully understand its safety profile and long-term effects.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | Moderate |

| Half-life | 4-6 hours |

| Toxicity | Low to moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.